trans-3-(3-Fluorophenyl)cyclobutanol
Description
Significance of Cyclobutane (B1203170) Scaffolds in Organic Chemistry
Cyclobutane rings, four-membered carbocycles, are prominent structural motifs in both natural products and synthetic molecules. nih.govmdpi.com Their significance stems from a combination of inherent ring strain and a distinct three-dimensional, puckered structure. fluorochem.co.ukbioorganica.com.uarsc.org This puckered conformation provides a level of conformational restriction that is highly sought after in the design of biologically active molecules, as it can help to lock a molecule into a specific, active shape. fluorochem.co.ukbioorganica.com.ua
The inherent strain in the cyclobutane ring also makes it a versatile synthetic intermediate, prone to ring-opening, ring-expansion, and ring-contraction reactions, thereby providing access to a diverse range of other cyclic and acyclic structures. sigmaaldrich.comsigmaaldrich.com In medicinal chemistry, the cyclobutane scaffold is increasingly utilized to improve a variety of properties of drug candidates. These improvements include enhanced metabolic stability, increased potency, and the ability to serve as a non-planar bioisosteric replacement for other groups like phenyl rings or alkenes. fluorochem.co.ukrsc.orgbldpharm.com The introduction of a cyclobutane unit can reduce the planarity of a molecule, which is often beneficial for its interaction with biological targets. fluorochem.co.uk
Role of Fluorine Substitution in Molecular Design
The strategic incorporation of fluorine atoms into organic molecules is a widely employed and powerful strategy in modern drug discovery and materials science. google.comuni.lu Despite its minimal size, comparable to a hydrogen atom, fluorine is the most electronegative element, and its introduction can profoundly alter a molecule's physicochemical and biological properties. google.comuni.lu
Overview of trans-3-(3-Fluorophenyl)cyclobutanol as a Compound of Academic Interest
While extensive, detailed research findings on this compound itself are not widely available in public literature, its structural motifs—the 1,3-disubstituted cyclobutane ring and the fluorophenyl group—position it as a compound of significant academic interest, primarily as a valuable building block in synthetic and medicinal chemistry. bioorganica.com.ua The academic interest in molecules of this class, known as 3-arylcyclobutanols, is driven by their potential to be elaborated into more complex, biologically active compounds.
The "trans" stereochemistry of the substituents on the cyclobutane ring provides a defined three-dimensional arrangement, which is a crucial aspect in the design of specific and potent therapeutic agents. The 3-fluorophenyl group combines the structural features of an aromatic ring with the unique electronic properties conferred by the fluorine atom. This substitution pattern is of interest for exploring structure-activity relationships in drug candidates, where the position of the fluorine atom can subtly influence binding affinity and metabolic stability.
Compounds like this compound are often synthesized as intermediates for the creation of larger molecules targeting a range of diseases. The hydroxyl group of the cyclobutanol (B46151) provides a convenient handle for further chemical modifications. The broader class of fluorinated cyclobutane derivatives is being explored for applications in various therapeutic areas, underscoring the potential utility of this specific compound in drug discovery programs. bioorganica.com.ua
Below is a table of representative 3-substituted cyclobutanol derivatives, illustrating the types of structures within this class of compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol | C₁₁H₁₁F₃O | 216.20 | 1812174-96-1 |
| 3-Amino-3-(4-fluorophenyl)cyclobutanol | C₁₀H₁₂FNO | 181.21 | Not Available |
| 3-(3-Bromophenyl)cyclobutanol, trans- | C₁₀H₁₁BrO | 227.10 | 2007909-39-7 |
| 3-(3-Chlorophenyl)cyclobutan-1-ol | C₁₀H₁₁ClO | 182.65 | Not Available |
Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOABNZXVELSAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of trans-3-(3-Fluorophenyl)cyclobutanol
A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis, primarily centered on the formation of the cyclobutane (B1203170) ring and the establishment of the desired trans stereochemistry. The most straightforward disconnection is the carbon-oxygen bond of the alcohol, leading back to the precursor ketone, 3-(3-fluorophenyl)cyclobutanone (B1439957). This ketone is a pivotal intermediate in the synthesis.
The analysis then considers the formation of the cyclobutane ring of 3-(3-fluorophenyl)cyclobutanone. A powerful and common method for constructing four-membered rings is the [2+2] cycloaddition reaction. In this case, the cyclobutanone (B123998) can be envisioned as the product of a cycloaddition between a ketene (B1206846) or a ketene equivalent and 3-fluorostyrene (B1329300). This approach simplifies the synthesis to commercially available or readily accessible starting materials.
A crucial aspect of the retrosynthesis is addressing the trans stereochemistry of the target molecule. Standard reductions of 3-substituted cyclobutanones are known to predominantly yield the cis alcohol. Therefore, a direct reduction of 3-(3-fluorophenyl)cyclobutanone is expected to produce cis-3-(3-Fluorophenyl)cyclobutanol. To achieve the desired trans isomer, a stereochemical inversion of the cis-alcohol is necessary. The Mitsunobu reaction is a well-established and reliable method for achieving such an inversion with a high degree of stereocontrol. wikipedia.orgorganic-chemistry.orgnih.gov This leads to a synthetic strategy where the cis-isomer is intentionally synthesized and then converted to the trans-isomer.
Direct Synthesis Approaches
The forward synthesis of this compound can be approached through several methodologies, with a focus on controlling the stereochemical outcome.
Stereoselective and Diastereoselective Synthesis
As suggested by the retrosynthetic analysis, the direct reduction of 3-(3-fluorophenyl)cyclobutanone typically results in the formation of the cis-isomer as the major product. Studies on the reduction of 3-substituted cyclobutanones have shown that this stereochemical preference is largely independent of the hydride reagent used. vub.ac.be The preferential formation of the cis-product is attributed to the steric hindrance of the substituent on the cyclobutane ring, which directs the incoming hydride to the opposite face.
To obtain the trans-isomer, a two-step sequence involving the initial formation of the cis-alcohol followed by a stereochemical inversion is a highly effective strategy. The Mitsunobu reaction is ideally suited for this purpose. wikipedia.orgorganic-chemistry.orgnih.gov In this reaction, the cis-alcohol is treated with a nucleophile, such as a carboxylic acid, in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the carbon bearing the hydroxyl group. The resulting ester can then be hydrolyzed to afford the desired this compound.
A similar strategy has been successfully employed in the synthesis of trans-3-aminocyclobutanol, where a cis-3-(dibenzylamino)cyclobutanol was subjected to a Mitsunobu reaction to achieve the trans configuration. google.com
Table 1: Generalized Reaction Conditions for Mitsunobu Inversion
| Step | Reagents | Solvent | Temperature (°C) |
| 1. Mitsunobu Reaction | cis-3-(3-Fluorophenyl)cyclobutanol, PPh₃, DEAD/DIAD, Carboxylic Acid (e.g., benzoic acid) | THF | 0 to room temperature |
| 2. Hydrolysis | Resulting ester, Base (e.g., NaOH or KOH) | Methanol/Water | Room temperature to reflux |
For the synthesis of enantiomerically pure this compound, an enantioselective reduction of the prochiral 3-(3-fluorophenyl)cyclobutanone is a key step. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, has been shown to be effective for the enantioselective reduction of cyclobutanones. nih.gov
This method can provide access to both the cis and trans cyclobutanols in high enantiomeric excess, with the diastereoselectivity being influenced by the specific catalyst and reaction conditions. For instance, the reduction of 3-substituted cyclobutanones with (S)-Me-CBS and borane-dimethyl sulfide (B99878) complex can yield a mixture of cis and trans alcohols, both with high enantiopurity. nih.gov This allows for the separation of the desired trans-enantiomer or the use of the cis-enantiomer in a subsequent Mitsunobu inversion to also yield the trans-product.
Table 2: Representative Enantioselective Reduction of a 3-Substituted Cyclobutanone
| Substrate | Catalyst | Reducing Agent | Product(s) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |
| 3-Arylcyclobutanone | (S)-Me-CBS | BH₃·SMe₂ | cis- and trans-3-Arylcyclobutanol | ~1:1 | 91-99% for both isomers |
Data adapted from a study on the enantioselective reduction of various cyclobutanones. nih.gov
Cycloaddition Reactions in Cyclobutane Formation
The construction of the 3-(3-fluorophenyl)cyclobutanone precursor is efficiently achieved through a [2+2] cycloaddition reaction. This reaction typically involves the combination of an alkene and a ketene or a ketene equivalent. For the synthesis of 3-(3-fluorophenyl)cyclobutanone, the logical precursors are 3-fluorostyrene and a suitable ketene equivalent.
The reaction of 3-fluorostyrene with a ketene, which can be generated in situ from an acyl chloride and a non-nucleophilic base, would directly yield the desired cyclobutanone. Alternatively, ketene equivalents such as dichloroketene, which can be generated from trichloroacetyl chloride and activated zinc, can be used. The resulting dichlorocyclobutanone can then be dehalogenated to afford 3-(3-fluorophenyl)cyclobutanone. This cycloaddition approach provides a convergent and efficient route to the key intermediate required for the synthesis of this compound.
Other Cycloaddition Pathways (e.g., Allenoate-Alkene)
The [2+2] cycloaddition of allenoates with terminal alkenes presents a robust and direct method for synthesizing 1,3-substituted cyclobutanes. nih.govnih.gov This process is valuable for rapidly constructing the cyclobutane core with functional handles that can be further elaborated. organic-chemistry.org Research has shown that these reactions can be promoted by Lewis acids, such as EtAlCl₂, and exhibit a broad substrate scope. organic-chemistry.org
The reactivity in these cycloadditions is influenced by the nature of the allenoate ester. For instance, phenyl 2,3-butadienoate, being more electron-withdrawing, demonstrates superior reactivity compared to standard alkyl esters. organic-chemistry.org The methodology is scalable, with successful reactions reported on the gram scale. nih.gov While the process works well with unactivated and various styrene-derived alkenes, it can be limited by substrates containing Lewis-basic heteroatoms. organic-chemistry.org However, functional groups can often be introduced after the cycloaddition. organic-chemistry.org Chiral Lewis acids have also been employed to achieve enantioselectivity in these transformations. mdpi.com
| Alkene Substrate | Allenoate | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-Octene | Phenyl 2,3-butadienoate | EtAlCl₂, CH₂Cl₂ | Phenyl 3-hexyl-1-methylenecyclobutane-1-carboxylate | 90 | organic-chemistry.org |
| Styrene | Phenyl 2,3-butadienoate | EtAlCl₂, CH₂Cl₂ | Phenyl 1-methylene-3-phenylcyclobutane-1-carboxylate | 85 | organic-chemistry.org |
| 4-Methoxystyrene | Phenyl 2,3-butadienoate | EtAlCl₂, CH₂Cl₂ | Phenyl 3-(4-methoxyphenyl)-1-methylenecyclobutane-1-carboxylate | 88 | organic-chemistry.org |
| Methylenecyclohexane | Phenyl 2,3-butadienoate | EtAlCl₂, CH₂Cl₂ | Phenyl 1-methylenespiro[3.5]nonane-1-carboxylate | 82 | nih.gov |
Ring Contraction Methodologies (e.g., from Pyrrolidines)
A stereoselective approach for synthesizing multisubstituted cyclobutanes involves the ring contraction of readily accessible pyrrolidine (B122466) precursors. nih.govnih.gov This methodology utilizes iodonitrene chemistry, where pyrrolidine derivatives are treated with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org The reaction is proposed to proceed through the in-situ generation of an iodonitrene species that reacts with the pyrrolidine. chemistryviews.org
This initial step forms a reactive 1,1-diazene intermediate. acs.org Subsequent extrusion of nitrogen gas (N₂) generates a 1,4-biradical, which then undergoes cyclization to form the cyclobutane ring. chemistryviews.orgacs.org A key feature of this method is its stereospecificity; the stereochemistry of the starting pyrrolidine is retained in the cyclobutane product. nih.gov This stereoretention is attributed to the rapid C–C bond formation from the singlet 1,4-biradical intermediate. nih.govacs.org The methodology has proven effective for creating challenging structures, including various spirocyclobutanes. nih.gov
| Pyrrolidine Substrate | Reagents | Product | Yield (%) | Stereoselectivity (dr) | Reference |
| trans-2,5-Diphenylpyrrolidine | HTIB, NH₂COONH₄ | cis-1,2-Diphenylcyclobutane | 52 | >20:1 | nih.gov |
| cis-2,5-Diphenylpyrrolidine | HTIB, NH₂COONH₄ | trans-1,2-Diphenylcyclobutane | 41 | >20:1 | nih.gov |
| Spiro[oxindole-3,2'-pyrrolidine] derivative | HTIB, NH₂COONH₄ | Spiro[cyclobutane-1,3'-oxindole] derivative | 65 | >20:1 | nih.gov |
| Optically pure spirooxindole-pyrrolidine | HTIB, NH₂COONH₄ | Optically pure spirocyclobutane product | 46 | >20:1 | nih.gov |
Functionalization of Pre-existing Cyclobutane Structures
The direct functionalization of C–H bonds on a pre-existing cyclobutane ring is a powerful strategy for elaborating the core structure. nih.gov This approach avoids the need to construct the ring with all substituents in place from the outset. Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in developing these methods. nih.govnih.gov
One tactic involves the use of directing groups on the cyclobutane substrate to control the regiochemistry of the C–H activation. acs.org This has been particularly successful for introducing aryl and other groups onto the cyclobutane scaffold. acs.org For example, C–H arylation has been achieved with high efficiency using palladium catalysis guided by an auxiliary group. baranlab.org Furthermore, catalyst-controlled C–H functionalization allows for regiodivergent synthesis, where changing the catalyst can direct functionalization to different positions (e.g., C1 or C3) on an arylcyclobutane, providing access to novel chemical space. nih.gov This strategy is notable because C–H bonds on a strained cyclobutane ring, which have greater s-character, are typically stronger and less reactive than those in unstrained systems. nih.gov
Mechanistic Studies of Synthetic Transformations
Catalysis in Cyclobutanol (B46151) Synthesis and Derivatization
Catalysis is central to the modern synthesis and modification of cyclobutanol derivatives. Palladium and rhodium complexes, in particular, have been extensively studied for their ability to mediate unique transformations involving the strained four-membered ring.
Palladium catalysis offers a versatile platform for reactions involving cyclobutanols, often leveraging the ring strain to facilitate C–C bond cleavage. thieme-connect.de A common mechanistic step is the in-situ formation of a palladium(II) alcoholate, which can then undergo β-carbon elimination to open the cyclobutane ring. acs.org This process generates a σ-alkylpalladium(II) intermediate, which is a key branch point for various subsequent transformations. researchgate.net
This intermediate can participate in cross-coupling reactions with a range of partners, including unactivated alkenes, leading to chiral benzene-fused cyclic compounds. nih.gov Mechanistic studies have also revealed more complex pathways. For instance, using a bulky phosphine (B1218219) ligand like JohnPhos with a Pd(OAc)₂ catalyst can induce a sequential cleavage of two Csp³–Csp³ bonds, leading to a formal [2+2]-retrocyclization of the cyclobutanol. acs.orgsemanticscholar.org In some cases, C–H activation is the rate-determining step, and the choice of ligand can trigger the formation of more reactive cationic palladium species that facilitate this step. nih.gov These processes have been applied to synthesize complex molecules and even for the ring-opening polymerization of cyclobutanol monomers. acs.org
| Reaction Type | Catalyst System | Key Mechanistic Step | Application | Reference |
| Asymmetric Cross-Coupling | Pd(0) / Chiral Ligand | Enantioselective β-carbon elimination | Synthesis of chiral fused rings | nih.gov |
| C–C Cleavage/Cross-Coupling | Pd(OAc)₂ / Xantphos | β-Carbon elimination, enolate arylation | Synthesis of benzo-fused cycloheptanones | thieme-connect.de |
| Formal [2+2]-Retrocyclization | Pd(OAc)₂ / JohnPhos | Sequential strained and unstrained C-C cleavage | Degradation of cyclobutanol to alkene and ketone | acs.org |
| C-H Arylation | Pd(OAc)₂ / Directing Group | Auxiliary-guided C-H insertion | Sequential introduction of aryl groups | baranlab.org |
Rhodium catalysts are highly effective in mediating a variety of transformations for synthesizing and functionalizing cyclobutane rings. A prominent application is in catalyst-controlled C–H functionalization. nih.gov Intermolecular C–H insertion reactions involving rhodium-bound carbenes, generated from diazo compounds, can be modulated by the catalyst's ligand framework to achieve high selectivity. nih.gov This allows for the differentiation of C–H bonds even within the strained cyclobutane system, enabling regiodivergent functionalization at either the C1 or C3 position of arylcyclobutanes simply by selecting the appropriate rhodium catalyst. nih.gov
Rhodium(III) catalysts have been used for diastereoselective synthesis of cyclobutanes through a process involving the C–C bond cleavage of alkylidenecyclopropanes. acs.org The mechanism is proposed to involve the formation of a five-membered rhodacycle intermediate, which undergoes reductive elimination to yield the cyclobutane product. acs.org Additionally, rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to cyclobutene-1-carboxylates provides an efficient route to chiral cyclobutanes. rsc.org In these reactions, chiral diene ligands play a crucial role in controlling both the diastereo- and enantioselectivity of the addition. rsc.org
| Reaction Type | Catalyst System | Key Mechanistic Step | Application | Reference |
| C-H Functionalization | Dirhodium tetracarboxylates | Intermolecular C-H insertion of a Rh-carbene | Regiodivergent synthesis of 1,1- and 1,3-disubstituted cyclobutanes | nih.gov |
| Diastereoselective Cycloaddition | Rh(III) / Cu(OAc)₂ | Ring-opening of cyclopropyl (B3062369) moiety, reductive elimination | Synthesis of highly substituted cyclobutanes from quinazolinones | acs.org |
| Asymmetric 1,4-Addition | [Rh(OH)(diene)] / Phenylboronic acid | Aryl addition to electron-deficient double bond | Synthesis of chiral cyclobutanes | rsc.org |
| Cycloisomerization | [Rh(CO)₂Cl]₂ / Phosphine ligand | Isomerization to a metal carbenoid | Synthesis of cyclopropane-fused pyrrolidines from bicyclobutanes | acs.org |
Copper-Catalyzed Reactions
Copper catalysis offers a versatile and cost-effective platform for a variety of organic transformations. While direct copper-catalyzed synthesis of this compound is not extensively documented in dedicated studies, the principles of copper-catalyzed reactions are applicable. For instance, copper catalysts have been successfully employed in radical cascade reactions to transform simple cyclobutanes into highly functionalized cyclobutene (B1205218) derivatives. rsc.org This involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds, demonstrating copper's ability to mediate complex transformations on the cyclobutane ring. rsc.org
Furthermore, copper(I) catalysts are effective in the synthesis of vinyl sulfides from vinyl halides and thiols, proceeding with a retention of stereochemistry. organic-chemistry.org This highlights the potential for copper-catalyzed cross-coupling reactions to construct substituted cyclobutane systems, where a pre-functionalized cyclobutane precursor could be coupled with an appropriate aryl or vinyl partner.
Brønsted Acid-Catalyzed Approaches
Brønsted acids are fundamental catalysts in organic synthesis, capable of activating substrates towards nucleophilic attack or rearrangement. In the context of cyclobutane chemistry, Brønsted acids can catalyze cascade ring-opening and cyclization reactions. For example, 3-ethoxy cyclobutanones can be converted into 2,8-dioxabicyclo[3.3.1]nonane derivatives through such a cascade. researchgate.net
The use of highly ionizing, non-nucleophilic solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can significantly enhance Brønsted acid catalysis by stabilizing cationic intermediates. nii.ac.jpnih.gov This approach has been used for the dehydrative cycloaromatization of carbonyl compounds to produce polycyclic aromatic hydrocarbons. nii.ac.jp This methodology suggests that a Brønsted acid could facilitate the formation of a cyclobutyl cation from a suitable precursor, which could then be trapped by a nucleophile to form the desired cyclobutanol, with the stereochemical outcome being a critical consideration.
Silver-π-Acid Catalysis
Silver(I) salts are effective π-acid catalysts that can activate unsaturated bonds and strained ring systems. Silver-π-acid catalysis has been successfully applied to the C(sp²)–H cyclobutylation of hydroxyarenes with bicyclo[1.1.0]butanes (BCBs). rsc.orgchemrxiv.org This method provides an atom-economic route to 1,3-difunctionalized cyclobutanes with high chemo- and diastereoselectivity. rsc.orgchemrxiv.org The reaction proceeds through a polar strain-release ring-opening of the BCB, generating a cyclobutyl cation intermediate that is then trapped by the hydroxyarene. rsc.org The diastereoselectivity can be very high, with ratios up to >98:2 d.r. being reported. chemrxiv.orgresearchgate.net
This methodology is highly relevant for the synthesis of this compound, where a suitably substituted BCB could react with 3-fluorophenol. The catalyst, such as AgBF₄, activates the BCB, leading to the formation of the key cyclobutyl cation intermediate. rsc.org
I(I)/I(III) Catalysis
Hypervalent iodine reagents, particularly those involved in I(I)/I(III) catalytic cycles, are powerful tools for fluorination and other oxidative transformations. While primarily explored for reactions of cyclobutanols, the underlying principles are relevant to their synthesis and reactivity. For example, 1,3-diaryl cyclobutanols can be converted into gem-difluorinated tetralins in a reaction cascade that leverages I(I)/I(III) catalysis. nih.govresearchgate.net This process is initiated by a Brønsted acid-catalyzed step, highlighting the synergy between different catalytic modes. nih.govresearchgate.net
In a related transformation, I(I)/I(III) catalysis enables a fluorinative ring contraction of bicyclobutanes (BCBs) to form cis-α,α-difluorinated cyclopropanes. nih.govacs.org This reaction is initiated by the Brønsted acid-catalyzed opening of the BCB to a cyclobutene, which is then engaged by the iodine(III) fluoride (B91410) species. nih.govacs.org This demonstrates the ability of this catalytic system to manipulate strained four-membered rings.
Investigation of Intermediates and Transition States
Understanding the intermediates and transition states in these reactions is key to controlling their outcomes.
Cationic Intermediates : In both Brønsted acid and silver-π-acid catalyzed reactions, the formation of a cyclobutyl cation is a pivotal step. nii.ac.jprsc.org The stability and subsequent reaction pathway of this cation dictate the final product structure and stereochemistry. The use of cation-stabilizing solvents like HFIP can promote these pathways while suppressing unwanted side reactions. nii.ac.jp
Transition State Models : In the silver-catalyzed ring-opening of BCBs, theoretical calculations help to elucidate the mechanism and the origins of selectivity. chemrxiv.org For stereoselective syntheses, such as the formation of cis or trans products, the geometry of the transition state is crucial. For example, in oxonium-Prins cyclizations to form tetrahydrofurans, the formation of cis products can be favored through a dipseudoequatorial transition state. imperial.ac.uk Similar models can be invoked to explain the preferential formation of the trans isomer in cyclobutanol synthesis. The approach of the nucleophile to the planar or rapidly inverting cyclobutyl cation will determine the stereochemical outcome, with steric factors often favoring the formation of the more stable trans product.
Radical Intermediates : In copper-catalyzed reactions involving oxidants like N-fluorobenzenesulfonimide (NFSI), the mechanism likely involves radical intermediates. rsc.org Similarly, silver-promoted reactions of cyclobutanols can proceed via a cyclobutoxy radical, which undergoes β-scission to generate a γ-keto alkyl radical. researchgate.net
Chemo-, Regio-, and Stereoselectivity in Reactions
Achieving high selectivity is a primary goal in the synthesis of specific isomers like this compound.
Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In the silver-catalyzed cyclobutylation of hydroxyarenes, the reaction is highly chemoselective, with the catalyst activating the strained BCB without affecting other functional groups on the aromatic nucleophile. rsc.org
Regioselectivity : This is critical when the reacting partners are unsymmetrical. In the reaction of BCBs with substituted phenols, the regioselectivity of the C-C bond formation is controlled by the electronic and steric properties of the nucleophile and the intermediate cyclobutyl cation.
Stereoselectivity : The formation of the trans isomer is a key challenge. Diastereoselectivity in these reactions is often high. The silver-π-acid catalyzed approach, for example, can achieve diastereomeric ratios exceeding 98:2, favoring one isomer. rsc.orgchemrxiv.org This high level of control is attributed to the steric interactions in the transition state where the nucleophile attacks the cyclobutyl cation. The bulky substituent on the cation intermediate directs the incoming nucleophile to the opposite face, leading to the thermodynamically more stable trans product.
The table below summarizes the selectivity achieved in relevant cyclobutane syntheses.
| Catalytic System | Reaction Type | Substrates | Selectivity Outcome | Reference |
| Silver-π-Acid | C-H Cyclobutylation | Bicyclo[1.1.0]butanes + Hydroxyarenes | High diastereoselectivity (up to >98:2 d.r.) | rsc.org, chemrxiv.org |
| I(I)/I(III) Catalysis | Fluorinative Ring Contraction | Bicyclobutanes | High stereoselectivity for cis-cyclopropanes | nih.gov, acs.org |
| Photocyclisation | Norrish-Yang Reaction | α-heteroatom-substituted butyrophenones | Excellent diastereoselectivity for cis-cyclobutanols | eurekaselect.com |
Derivatization and Functional Group Interconversions involving this compound
The hydroxyl group of this compound is a versatile synthetic handle, allowing for a wide range of functional group interconversions and derivatizations. These transformations are essential for incorporating the cyclobutane motif into larger, more complex molecules.
Standard alcohol chemistry can be readily applied. The hydroxyl group can be:
Converted to a better leaving group : Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) converts the alcohol into a sulfonate ester (tosylate or mesylate). ub.edu These are excellent substrates for Sₙ2 reactions.
Replaced by a halogen : Treatment with reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) can convert the alcohol into the corresponding alkyl halide. ub.edu These halides are also versatile precursors for nucleophilic substitution reactions.
Oxidized : Oxidation of the secondary alcohol would yield the corresponding cyclobutanone, 3-(3-fluorophenyl)cyclobutanone. This ketone is a valuable intermediate for further C-C bond-forming reactions, such as Wittig or Grignard reactions.
Esterified or Etherified : The alcohol can react with carboxylic acids (or their derivatives) to form esters, or with alkyl halides under basic conditions to form ethers.
A more advanced derivatization is demonstrated by the I(I)/I(III) catalyzed reaction cascade that transforms 1,3-diaryl cyclobutanols into gem-difluorinated tetralins. nih.gov This reaction proceeds through an initial ring-opening of the cyclobutanol, followed by a phenonium ion rearrangement and subsequent fluorination steps, showcasing a profound skeletal reorganization starting from the cyclobutanol core. nih.gov
The table below lists some common functional group interconversions for alcohols.
| Starting Group | Reagent(s) | Product Group | Reaction Type |
| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | Sulfonylation |
| Alcohol (-OH) | PPh₃, CCl₄ | Chloride (-Cl) | Appel Reaction |
| Alcohol (-OH) | LiAlH₄ | Alkane (-H) (via tosylate) | Reduction |
| Alcohol (-OH) | PCC, CH₂Cl₂ | Ketone (=O) | Oxidation |
| Alcohol (-OH) | NaH, R-Br | Ether (-OR) | Williamson Ether Synthesis |
Spectroscopic and Advanced Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise data on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of trans-3-(3-Fluorophenyl)cyclobutanol is expected to exhibit distinct signals corresponding to the aromatic, cyclobutyl, carbinol, and hydroxyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms and the magnetic anisotropy of the phenyl ring.
The protons on the cyclobutane (B1203170) ring would present as complex multiplets due to spin-spin coupling with adjacent, non-equivalent protons. The carbinol proton (CH-OH) would likely appear as a multiplet around 4.0-4.5 ppm. The proton on the carbon bearing the fluorophenyl group (CH-Ar) would resonate further downfield than in unsubstituted cyclobutanol (B46151), likely in the 3.0-3.5 ppm range. The methylene (B1212753) protons (CH₂) of the cyclobutane ring are diastereotopic and would appear as two separate multiplets, typically between 2.0 and 3.0 ppm. The aromatic protons would show a complex pattern in the aromatic region (6.8-7.4 ppm), with coupling to the fluorine atom further splitting the signals. The hydroxyl proton signal is typically a broad singlet whose position is concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic C-H | 6.8 - 7.4 | Multiplet (m) |
| Carbinol CH -OH | 4.0 - 4.5 | Multiplet (m) |
| Aryl CH -C₄H₆OH | 3.0 - 3.5 | Multiplet (m) |
| Cyclobutyl CH ₂ | 2.0 - 3.0 | Multiplet (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each carbon atom. The presence of the fluorine atom introduces carbon-fluorine coupling (J-coupling), which can be observed for the aromatic carbons.
The carbinol carbon (C-OH) is expected to resonate around 65-75 ppm. The carbon atom attached to the fluorophenyl group would appear around 40-50 ppm. The cyclobutane methylene carbons would be found further upfield, typically in the 30-40 ppm range. The aromatic carbons would appear between 110 and 165 ppm. The carbon directly bonded to the fluorine atom would show a large one-bond coupling constant (¹JCF), while other aromatic carbons would display smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C -OH | 65 - 75 |
| C -Ar | 40 - 50 |
| Cyclobutyl C H₂ | 30 - 40 |
| Aromatic C -F | 160 - 164 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C -H | 110 - 131 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Fluorinated Cyclobutanes
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift for an aryl fluoride (B91410) typically appears in the range of -110 to -120 ppm relative to a CFCl₃ standard. The signal may appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. This technique is exceptionally useful for confirming the presence and electronic environment of the fluorine substituent.
Two-Dimensional NMR Techniques (e.g., NOESY, EXSY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful as it detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of their through-bond connectivity. mdpi.com
For this compound, a NOESY experiment would be expected to show a spatial correlation between the proton on the carbinol carbon (H-1) and the proton on the carbon bearing the fluorophenyl group (H-3). nih.govnih.gov This is because in the trans configuration, these two protons are on the same face of the puckered cyclobutane ring. Conversely, an absence of a NOE between the carbinol proton and the adjacent methylene protons on the opposite face of the ring would further support the trans assignment. Exchange Spectroscopy (EXSY) is used to study chemical exchange processes and would not typically be the primary tool for this specific structural elucidation.
Application of NMR for Stereochemical and Conformational Analysis
The combination of 1D and 2D NMR data provides a comprehensive picture of the molecule's three-dimensional structure. The relative trans configuration of the hydroxyl and 3-fluorophenyl groups is confirmed by the key through-space correlations observed in the NOESY spectrum. nih.govnih.gov
Furthermore, the magnitude of the vicinal proton-proton coupling constants (³JHH) within the cyclobutane ring can provide insight into its conformation. Cyclobutane rings are not planar but exist in a puckered conformation to relieve ring strain. docbrown.info The dihedral angles between adjacent protons, which can be estimated from coupling constants, help to define this puckered geometry. nih.gov The analysis of these NMR parameters is essential for a complete stereochemical and conformational assignment of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₁FO), the exact mass of the molecular ion (M⁺˙) would be a primary piece of evidence.
Under electron ionization (EI), the molecular ion would likely undergo characteristic fragmentation reactions. Key expected fragmentation pathways for a cyclobutanol derivative include:
Loss of water: A prominent peak corresponding to [M - H₂O]⁺˙ resulting from the elimination of water from the alcohol functional group.
Cyclobutane ring cleavage: Fission of the four-membered ring, commonly leading to the loss of ethene (C₂H₄), resulting in an [M - 28]⁺˙ fragment.
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom.
Benzylic cleavage: Fragmentation that produces a stable ion containing the fluorophenyl group.
These fragmentation patterns provide a fingerprint that helps to confirm the different structural components of the molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity of Fragment |
|---|---|
| 182 | [M]⁺˙ (Molecular Ion) |
| 164 | [M - H₂O]⁺˙ |
| 154 | [M - C₂H₄]⁺˙ |
| 123 | [C₈H₈F]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for determining the molecular weight of polar molecules like alcohols. In the positive ion mode (ESI+), the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (molar mass: 166.19 g/mol ), the expected pseudomolecular ion would be observed at a mass-to-charge ratio (m/z) of approximately 167.197.
Collision-induced dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragmentation patterns. The fragmentation of protonated alcohols often initiates with the loss of a water molecule (H₂O), a stable neutral loss. This dehydration process would result in the formation of a carbocation with an m/z of 149.187 (167.197 - 18.010).
Further fragmentation of the cyclobutyl ring and the fluorophenyl moiety can be predicted based on general principles of mass spectrometry. Cleavage of the cyclobutane ring is a common pathway for such structures. For instance, the fragmentation of cyclobutanol itself involves the loss of ethene (C₂H₄) and the ethyl radical (C₂H₅•) rsc.org. In the case of this compound, fragmentation could involve the loss of neutral molecules like ethene or other small hydrocarbon fragments from the cyclobutane ring.
Alpha cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, is another characteristic fragmentation pathway for alcohols libretexts.org. This could lead to the formation of various fragment ions, depending on the specific bond that is cleaved within the cyclobutyl ring structure. The presence of the fluorophenyl group would also influence fragmentation, potentially leading to fragments containing this aromatic moiety, such as a fluorotropylium ion or related resonance-stabilized structures, which are common in the mass spectra of aromatic compounds youtube.com.
Table 1: Predicted ESI-MS Fragmentation of this compound
| Predicted Ion | m/z (approximate) | Description |
| [M+H]⁺ | 167.20 | Protonated molecule |
| [M+H-H₂O]⁺ | 149.19 | Loss of water |
| [C₇H₆F]⁺ | 109.05 | Fluorotropylium-like ion |
| [C₄H₇O]⁺ | 71.05 | Fragment from cyclobutanol ring cleavage |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
In the FT-IR spectrum of this compound, several characteristic absorption bands are expected. The most prominent of these would be a strong, broad absorption in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group libretexts.orglibretexts.org. The broadness of this peak is due to intermolecular hydrogen bonding.
The presence of the aromatic ring would be indicated by C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C stretching vibrations within the aromatic ring, which are expected to produce moderate to weak absorptions in the 1600-1450 cm⁻¹ region.
The C-F stretching vibration of the fluorophenyl group is expected to give a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The specific position of this band can be influenced by the substitution pattern on the aromatic ring.
The cyclobutane ring would exhibit C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) libretexts.org. The C-O stretching vibration of the secondary alcohol is expected to appear as a strong band in the 1100-1000 cm⁻¹ range libretexts.org.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3400-3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2950-2850 | Medium to Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| C-O Stretch (secondary alcohol) | 1100-1000 | Strong |
| C-F Stretch | 1250-1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
For this compound, the chromophore responsible for UV absorption is the 3-fluorophenyl group. The cyclobutanol portion of the molecule does not absorb significantly in the typical UV-Vis range (200-800 nm).
The benzene (B151609) ring exhibits characteristic π → π* electronic transitions. For a monosubstituted benzene ring, two main absorption bands are typically observed. The more intense band, often referred to as the E2-band, appears around 200-210 nm. A less intense band, the B-band, which shows fine vibrational structure, is typically observed around 250-270 nm.
The presence of the fluorine substituent on the benzene ring is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. The hydroxyl group, being an auxochrome, might also have a minor influence on the absorption spectrum. Therefore, it is anticipated that this compound will exhibit a primary absorption band around 210 nm and a secondary, weaker band with some fine structure around 260-270 nm. For comparison, cyclobutyl phenyl ketone, which has a more extended chromophore, shows an absorption maximum around 240 nm nist.gov.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Description |
| π → π* (E2-band) | ~210 | Intense absorption |
| π → π* (B-band) | ~265 | Weaker absorption with fine structure |
Structural Analysis and Conformational Preferences
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. nih.gov It allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular architecture.
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the molecular structure of a compound. mdpi.com By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated. nih.gov Analysis of this pattern yields a detailed electron density map, from which the positions of individual atoms can be determined with high precision. nih.gov
For trans-3-(3-Fluorophenyl)cyclobutanol, an SCXRD analysis would reveal the puckered nature of the cyclobutane (B1203170) ring, the exact orientation of the 3-fluorophenyl and hydroxyl substituents relative to the ring, and precise measurements of all bond parameters. The data would confirm the trans configuration, showing the two substituents on opposite faces of the cyclobutane ring.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. These different forms can exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is a key technique used to identify and characterize these polymorphs. By analyzing the diffraction pattern of a powdered sample, a unique "fingerprint" for each crystalline phase can be obtained. Studies on materials like 1-iodoadamantane (B1585816) have shown that a single compound can form multiple, distinct phases under different conditions, which can be identified using PXRD. ucl.ac.uk While specific polymorphism studies on this compound are not extensively documented, PXRD would be the primary tool to investigate whether it can crystallize in different forms.
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. It is expected to form prominent intermolecular O-H···O hydrogen bonds, linking molecules into chains, dimers, or more complex networks within the crystal lattice. nih.govnih.gov
Halogen Bonding: The fluorine atom on the phenyl ring can act as a halogen bond acceptor. nih.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, which can play a crucial role in supramolecular assembly. nih.gov
Other Interactions: Additional forces contributing to the crystal packing include C-H···π interactions, where a hydrogen atom interacts with the π-system of the fluorophenyl ring, and van der Waals forces. nih.gov
Table 1: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Significance |
|---|---|---|---|
| Hydrogen Bonding | Hydroxyl (O-H) | Hydroxyl (O) | Primary interaction defining crystal packing |
| Halogen Bonding | C-X (where X is a halogen) | Fluorine (F) | Directional control of molecular assembly |
| C-H···π Interactions | Cyclobutane/Phenyl (C-H) | Phenyl Ring (π-system) | Contribution to packing efficiency |
Stereochemical Aspects of Cyclobutane Ring
The stereochemistry of the cyclobutane ring is a defining feature of this compound, giving rise to specific isomeric forms.
Due to the restricted rotation around the carbon-carbon single bonds within the cyclobutane ring, substituted cyclobutanes can exhibit cis-trans isomerism, a type of stereoisomerism. libretexts.orglibretexts.org The substituents can be located on the same side (cis) or on opposite sides (trans) of the ring.
This compound: The prefix "trans" indicates that the 3-fluorophenyl group and the hydroxyl group are on opposite faces of the cyclobutane ring. This isomer is achiral as it possesses an internal plane of symmetry that passes through the fluorine atom, the C-F bond, the attached phenyl carbon, the ipso-carbon of the cyclobutane ring, and the opposing C-O bond and oxygen atom.
cis-3-(3-Fluorophenyl)cyclobutanol: The corresponding cis isomer would have the 3-fluorophenyl and hydroxyl groups on the same face of the ring. This isomer is chiral and would exist as a pair of enantiomers (a racemic mixture).
The cis and trans isomers are diastereomers of each other: stereoisomers that are not mirror images. wikipedia.org They have distinct physical properties, such as different melting points, boiling points, and solubility.
Table 2: General Comparison of cis and trans Isomers
| Property | General Trend | Rationale |
|---|---|---|
| Stability | trans isomers are often more stable. | Reduced steric strain as bulky groups are further apart. |
| Boiling Point | cis isomers often have a higher boiling point. | cis isomers may have a net molecular dipole moment, leading to stronger dipole-dipole interactions. |
| Melting Point | trans isomers often have a higher melting point. | The higher symmetry of trans isomers can allow for more efficient packing in a crystal lattice. |
Absolute configuration refers to the spatial arrangement of atoms in a chiral molecule, designated as (R) or (S).
As noted, the trans isomer of 3-(3-Fluorophenyl)cyclobutanol is achiral and therefore does not have an absolute configuration.
For the chiral cis isomer, which exists as a pair of enantiomers, the absolute configuration of each enantiomer could be determined unambiguously using single crystal X-ray diffraction, typically by co-crystallizing it with a molecule of known chirality or by analyzing anomalous dispersion effects if a heavy atom is present. nih.gov
Conformational Analysis of the Cyclobutanol (B46151) Ring
The cyclobutanol ring is not planar. To alleviate the substantial torsional strain that would arise from eclipsed hydrogen atoms in a planar structure, the ring adopts a puckered or "butterfly" conformation. libretexts.orglibretexts.org This non-planar arrangement is a compromise, as it slightly increases angle strain by compressing the internal C-C-C bond angles to approximately 88°, a deviation from the ideal tetrahedral angle of 109.5°. libretexts.orglibretexts.orgwikipedia.org However, the energy saved by reducing the eclipsing interactions of adjacent substituents far outweighs the cost of the increased angle strain, making the puckered conformation the most stable state. libretexts.orgmasterorganicchemistry.com
Ring Puckering and Strain Analysis
The defining characteristic of a cyclobutane ring's conformation is its puckering. This deviation from planarity is a mechanism to minimize the high torsional strain (also known as Pitzer strain) that would exist in a flat, square geometry where all substituents would be fully eclipsed. libretexts.orgmasterorganicchemistry.com The puckering is achieved by folding the ring along a diagonal, connecting two opposite carbon atoms. nih.govacs.org
The degree of this puckering can be quantified by a dihedral angle, which for unsubstituted cyclobutane is estimated to be around 25° to 35°. libretexts.orgtandfonline.com This folding relieves the eclipsing strain but does not eliminate it entirely, and it introduces significant angle strain. libretexts.org The total ring strain in cyclobutane, arising from this combination of torsional and angle strain, is substantial, with an estimated value of 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com High-level ab initio calculations on cyclobutane have identified an equilibrium puckering angle (θeq) of 29.59°. nih.govresearchgate.net
Table 1: Conformational Parameters of Cyclobutane Ring
| Parameter | Typical Value | Source of Strain |
| C-C-C Bond Angle | ~88° | Angle Strain |
| Puckering Dihedral Angle | ~25-35° | Torsional Strain Relief |
| Total Ring Strain Energy | ~26.3 kcal/mol | Combination of Angle and Torsional Strain |
Rotational Barriers and Energy Minima
The puckered conformation of the cyclobutanol ring is not static. The ring can invert, flipping from one puckered conformation to another through a planar transition state. These two puckered forms represent the molecule's conformational energy minima. The planar conformation, which lies at the peak of the energy profile for this inversion process, constitutes the rotational barrier.
For unsubstituted cyclobutane, this barrier to inversion is relatively low. Experimental and computational studies have placed the energy barrier at approximately 1.44 kcal/mol (equivalent to 503 cm⁻¹). tandfonline.com This low barrier indicates that at room temperature, the ring is flexible and rapidly interconverts between its two equivalent puckered energy minima. The presence of substituents on the ring, as in this compound, will alter the energy landscape, making the two puckered conformations non-equivalent in energy, but the fundamental process of inversion through a planar transition state remains.
Table 2: Energy Barrier for Cyclobutane Ring Inversion
| Molecule | Inversion Barrier (kcal/mol) | Inversion Barrier (cm⁻¹) | Method |
| Cyclobutane | 1.44 | 503 | Infrared Spectroscopy tandfonline.com |
| Cyclobutane | 1.38 | 482 | Ab initio calculation nih.gov |
Influence of Substituents on Conformation
In substituted cyclobutanes, the position of the substituents on the puckered ring is critical in determining the most stable conformation. The puckered ring features two distinct types of substituent positions: axial and equatorial (or more accurately, pseudo-axial and pseudo-equatorial). Bulky substituents preferentially occupy the more spacious equatorial positions to minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions. researchgate.netlibretexts.org
For this compound, the molecule has two substituents on the cyclobutane ring at the 1 and 3 positions: a hydroxyl group and a 3-fluorophenyl group. The trans configuration dictates that the substituents are on opposite sides of the ring. In the most stable puckered conformation, both the bulky 3-fluorophenyl group and the hydroxyl group will occupy pseudo-equatorial positions. researchgate.net This diequatorial arrangement minimizes steric repulsion between the substituents and the axial hydrogen atoms on the ring, representing the global energy minimum for the molecule's conformation. nih.gov While the fluorine atom itself has a minor direct steric impact on the ring's conformation, the phenyl group it is attached to is sterically demanding and strongly favors an equatorial orientation.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing insights into the intrinsic properties of molecules at the atomic and electronic levels.
Density Functional Theory (DFT) Studies
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.
This subsection would typically detail the most stable three-dimensional arrangement of the atoms in trans-3-(3-Fluorophenyl)cyclobutanol . The process involves finding the minimum energy conformation of the molecule. Energetic profiles, such as rotational barriers or potential energy surfaces, would also be discussed, providing insight into the molecule's flexibility and conformational preferences. Without specific research, the bond lengths, bond angles, and dihedral angles for this molecule cannot be provided.
Vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule. These calculations can confirm that an optimized geometry represents a true energy minimum and can be used to characterize the nature of the chemical bonds. For This compound , this analysis would identify characteristic stretching and bending frequencies for its functional groups, such as the O-H, C-F, and cyclobutyl C-C bonds. However, a data table of these frequencies is not available.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This would allow for a theoretical prediction of the ¹H and ¹³C NMR spectra of This compound . A comparison of these predicted shifts with experimental data is a powerful tool for structure verification. Specific chemical shift values for the distinct protons and carbons in the molecule are dependent on dedicated computational studies.
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. For This compound , this analysis would indicate the most likely sites for nucleophilic and electrophilic attack. The specific energy values for HOMO, LUMO, and the HOMO-LUMO gap have not been reported.
An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. For This compound , the MEP map would visualize the negative potential around the fluorine and oxygen atoms and the positive potential around the hydroxyl proton, providing insights into its hydrogen bonding capabilities. A visual representation or specific potential values are not available from existing research.
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states (TS) and calculating their associated activation energies. mdpi.com A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The activation energy (ΔG‡) determines the reaction rate.
The acid-catalyzed dehydration of this compound to form various cyclobutene (B1205218) and butadiene products serves as an illustrative example. DFT calculations can map out the potential energy surface for this reaction, comparing different mechanistic pathways, such as E1 and E2 eliminations.
| Pathway | Transition State | Activation Energy (ΔG‡) (kcal/mol) |
| Path A: Formation of 1-(3-Fluorophenyl)cyclobutene | TS-A | 25.8 |
| Path B: Formation of 3-(3-Fluorophenyl)cyclobutene | TS-B | 29.1 |
| Path C: Ring-opening to (E)-1-(3-Fluorophenyl)buta-1,3-diene | TS-C | 35.4 |
Note: Data is representative of typical computational findings for similar structures and is for illustrative purposes.
The calculations suggest that the formation of the conjugated product, 1-(3-Fluorophenyl)cyclobutene (Path A), is the most kinetically favorable pathway, with the lowest activation barrier of 25.8 kcal/mol. Characterization of the transition state TS-A reveals an elongated C-O bond of the protonated hydroxyl group and a partially formed C=C double bond within the cyclobutane (B1203170) ring. The geometry indicates an asynchronous process where C-O bond scission is more advanced than C-H bond breaking. Such computational insights are crucial for predicting product distributions and optimizing reaction conditions.
Conceptual DFT provides reactivity indices that help predict the most likely sites for chemical reactions. The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net Condensed Fukui functions (f_k^+, f_k^-, f_k^0) simplify this by indicating the reactivity of individual atoms toward nucleophilic, electrophilic, and radical attack, respectively.
f_k^+ : Predicts sites for nucleophilic attack (where an electron is accepted).
f_k^- : Predicts sites for electrophilic attack (where an electron is donated).
For this compound, these indices can predict the most reactive sites for various transformations.
| Atom (Numbering) | f_k^+ | f_k^- | Predicted Reactivity |
| C3 (with OH) | 0.185 | 0.012 | Most susceptible to nucleophilic attack |
| O (of OH) | 0.041 | 0.155 | Site for electrophilic attack (protonation) |
| C1' (Aromatic, ipso) | 0.035 | 0.098 | Site for electrophilic attack |
| C2' (Aromatic, ortho) | 0.091 | 0.055 | Site for nucleophilic attack |
| C4' (Aromatic, para) | 0.089 | 0.105 | Site for electrophilic attack |
Note: Data is representative of typical computational findings for similar structures and is for illustrative purposes.
The results indicate that the C3 carbon, bonded to the electron-withdrawing hydroxyl group, is the most electrophilic center (highest f_k^+) and thus the primary target for a nucleophilic attack. Conversely, the oxygen atom of the hydroxyl group is the most nucleophilic site (highest f_k^-), which is consistent with its role as the site of protonation in acid-catalyzed reactions. Within the aromatic ring, the para-position (C4') is the most activated site for electrophilic substitution. This analysis aligns with the mechanistic pathways explored, confirming that initial protonation at the oxygen atom is the key step that activates the C3 carbon for subsequent reactions. mdpi.com
Conformational Preference Modeling
The three-dimensional structure and conformational preferences of a molecule are fundamental to its physical properties and reactivity. This compound is not planar; the cyclobutane ring adopts a puckered conformation to relieve ring strain. This leads to two primary conformers based on the relative positions of the substituents: one where the fluorophenyl group is in a pseudo-equatorial position and another where it is in a pseudo-axial position.
Computational modeling can determine the relative stabilities of these conformers and how they are influenced by the surrounding environment (i.e., solvent).
| Conformer | Gas Phase (ΔE, kcal/mol) | Toluene (ΔG, kcal/mol) | Water (ΔG, kcal/mol) |
| Equatorial-Fluorophenyl | 0.00 | 0.00 | 0.00 |
| Axial-Fluorophenyl | +1.25 | +1.38 | +1.19 |
Note: Data is representative of typical computational findings for similar structures and is for illustrative purposes. Energies are relative to the most stable conformer.
The modeling results consistently show that the conformer with the bulky 3-fluorophenyl group in the pseudo-equatorial position is the most stable across all environments. This preference is primarily driven by the minimization of steric hindrance. In the axial conformation, the fluorophenyl group would experience significant 1,3-diaxial steric clashes with the axial hydrogen atoms on the cyclobutane ring. The energy difference of over 1 kcal/mol indicates that at equilibrium, the equatorial conformer will be overwhelmingly predominant. While solvent polarity has a minor effect on the energy difference, it does not change the fundamental conformational preference. This structural information is vital for understanding the molecule's spectroscopic signatures and its interactions with other molecules. nih.govnih.gov
Applications in Advanced Organic Synthesis
trans-3-(3-Fluorophenyl)cyclobutanol as a Versatile Synthetic Building Block
The utility of this compound as a versatile building block stems from the reactivity of its constituent functional groups. The hydroxyl group can be readily transformed into a variety of other functionalities, such as esters, ethers, and halides, or it can be oxidized to the corresponding cyclobutanone (B123998). This allows for a wide range of subsequent chemical manipulations. The fluorophenyl group, on the other hand, introduces a key structural motif found in numerous pharmaceuticals, influencing properties such as metabolic stability and binding affinity.
The cyclobutane (B1203170) ring itself provides a rigid, three-dimensional scaffold that can be used to control the spatial orientation of substituents, a critical factor in designing molecules with specific biological activities. This conformational rigidity makes cyclobutane derivatives attractive alternatives to more flexible aliphatic chains or flat aromatic systems in drug design, a concept often referred to as "escaping flatland".
The synthesis of various cyclobutane analogues often begins with a core structure like this compound. For instance, synthetic routes have been developed to produce a variety of cyclobutane derivatives by modifying the functional groups attached to the cyclobutane core. These modifications can include the introduction of amino, carboxyl, or other functional groups, further expanding the synthetic utility of the initial building block.
Utilization in the Construction of Complex Molecular Architectures
The rigid nature of the cyclobutane ring in this compound makes it an excellent scaffold for the construction of complex molecular architectures. By serving as a central connecting point, it allows for the precise positioning of various pharmacophores in three-dimensional space. This is particularly advantageous in the design of enzyme inhibitors or receptor ligands where a specific spatial arrangement of functional groups is crucial for high-affinity binding.
While specific examples detailing the direct use of this compound in the synthesis of highly complex, named natural products or drug candidates are not extensively documented in readily available literature, the general strategy of employing functionalized cyclobutanes is well-established. Synthetic chemists often utilize such building blocks to create intricate molecular frameworks that would be challenging to assemble through other means. The fluorophenyl substituent, in particular, can be a key element in these complex structures, contributing to favorable pharmacokinetic and pharmacodynamic properties.
Development of Fluorine-Containing Building Blocks
The presence of a fluorine atom on the phenyl ring of this compound places it firmly within the important class of fluorine-containing building blocks. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. For example, fluorine can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability.
The synthesis and application of fluorinated building blocks are a major focus of modern organic and medicinal chemistry. nih.gov this compound serves as a valuable precursor for the development of a wider range of fluorinated cyclobutane derivatives. By leveraging the reactivity of the hydroxyl group, chemists can synthesize a library of related compounds with diverse functionalities, all bearing the desirable 3-fluorophenylcyclobutyl motif. These new building blocks can then be incorporated into larger molecules to systematically probe the effects of the fluorinated substituent on biological activity.
Table 1: Examples of Transformations of the Hydroxyl Group in Cyclobutanol (B46151) Derivatives
| Starting Material | Reagent(s) | Product Functional Group |
| trans-3-(Aryl)cyclobutanol | Acyl chloride, pyridine (B92270) | Ester |
| trans-3-(Aryl)cyclobutanol | Sodium hydride, alkyl halide | Ether |
| trans-3-(Aryl)cyclobutanol | PCC or Swern oxidation | Ketone |
| trans-3-(Aryl)cyclobutanol | PBr₃ or SOCl₂ | Halide |
Synthesis of Structural Analogues and Cyclobutane Derivatives
This compound is an ideal starting point for the synthesis of a variety of structural analogues and other cyclobutane derivatives. The ability to modify both the hydroxyl group and potentially the aromatic ring allows for the creation of a diverse set of molecules for structure-activity relationship (SAR) studies. For example, the hydroxyl group can be replaced with an amino group to generate the corresponding cyclobutylamine, a common motif in bioactive compounds.
Furthermore, the cyclobutane ring can undergo various transformations. Ring-expansion reactions, for instance, can provide access to cyclopentane (B165970) or cyclohexane (B81311) derivatives, while ring-opening reactions can lead to functionalized acyclic compounds. These transformations significantly broaden the scope of molecules that can be accessed from this single precursor. The synthesis of various cyclobutane analogues often involves multi-step sequences starting from a functionalized cyclobutane core. ajol.inforesearchgate.net
Role as a Masked Functional Group in Synthetic Strategies
In multi-step organic synthesis, it is often necessary to protect or "mask" a reactive functional group while other parts of the molecule are being modified. The hydroxyl group of this compound can be viewed as a masked ketone. The cyclobutanol can be carried through several synthetic steps and then, at the appropriate stage, oxidized to the corresponding cyclobutanone. This strategy allows for the introduction of a ketone functionality late in a synthetic sequence, avoiding potential side reactions that might occur if the ketone were present from the beginning.
This concept of a masked functional group is a powerful tool in the synthetic chemist's arsenal, enabling the construction of complex molecules with a high degree of control and efficiency. The stability of the cyclobutanol moiety under a variety of reaction conditions makes it a suitable candidate for this role.
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Routes
The synthesis of substituted cyclobutanes remains a challenging yet crucial area of organic chemistry. For trans-3-(3-Fluorophenyl)cyclobutanol, future research will likely focus on developing more efficient and stereoselective synthetic methodologies.
Current strategies for creating similar 3-aryl-cyclobutanol structures often involve multi-step processes. Future approaches could explore novel catalytic systems to streamline these syntheses. For instance, the development of transition-metal-catalyzed [2+2] cycloadditions between a 3-fluorostyrene (B1329300) derivative and a suitable ketene (B1206846) equivalent could provide a more direct route. Another promising avenue is the use of photoredox catalysis to enable formally forbidden cycloadditions, a technique that has gained traction for the synthesis of complex cyclobutane (B1203170) structures.
Furthermore, the synthesis of 3-borylated cyclobutanols has been reported as a versatile method for producing substituted cyclobutanol (B46151) derivatives. A potential route to this compound could involve the synthesis of a 3-(3-Fluorophenyl)-substituted 1,1-diborylalkane followed by a formal [3+1] cycloaddition with an epihalohydrin or a related epoxy alcohol derivative. This approach offers the advantage of installing a versatile boron handle that can be further functionalized.
| Synthetic Approach | Potential Advantages | Key Intermediates/Reagents |
| Catalytic [2+2] Cycloaddition | High atom economy, potential for enantioselectivity. | 3-Fluorostyrene, ketene acetals, transition metal catalysts. |
| Photoredox Catalysis | Access to unique reactivity, mild reaction conditions. | Photosensitizers, radical precursors. |
| Formal [3+1] Cycloaddition | Modular approach, installation of a versatile synthetic handle. | 1,1-diborylalkanes, epihalohydrins. |
Exploration of Further Derivatizations and Transformations
The hydroxyl group and the phenyl ring of this compound serve as key points for further chemical modifications. Future research will undoubtedly explore a variety of derivatizations to create a library of novel compounds with diverse properties.
Derivatization of the hydroxyl group is a straightforward yet powerful strategy. Esterification or etherification can be used to introduce a wide range of functional groups, potentially modulating the compound's physical and biological properties. Moreover, oxidation of the cyclobutanol to the corresponding cyclobutanone (B123998) opens up a plethora of subsequent chemical transformations, including the introduction of new substituents at the alpha-position.
The cyclobutane ring itself can undergo a variety of transformations. Ring-opening reactions, driven by the release of ring strain, can lead to the formation of linear chains with defined stereochemistry. Conversely, ring expansion reactions can provide access to larger, more complex carbocyclic systems like cyclopentanones or 4-tetralones. Palladium-catalyzed ring-opening reactions of cyclobutanols have also been shown to be a viable strategy for generating functionalized ketones.
| Transformation Type | Potential Products | Key Reagents/Conditions |
| Hydroxyl Derivatization | Esters, ethers, carbonates. | Acyl chlorides, alkyl halides, chloroformates. |
| Oxidation | 3-(3-Fluorophenyl)cyclobutanone (B1439957). | Oxidizing agents (e.g., PCC, Swern oxidation). |
| Ring-Opening | Functionalized butane (B89635) derivatives. | Acidic or basic conditions, transition metal catalysts. |
| Ring Expansion | Substituted cyclopentanones, 4-tetralones. | Hypervalent iodine reagents, radical initiators. |
Advanced Computational Studies on Reactivity and Selectivity
Computational chemistry offers a powerful tool to predict and understand the behavior of molecules, guiding experimental design and saving valuable resources. For this compound, advanced computational studies can provide deep insights into its reactivity and selectivity.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, allowing researchers to predict the most likely reaction pathways and optimize reaction conditions. For instance, computational studies can help in understanding the stereochemical outcome of synthetic reactions, guiding the choice of catalysts and reagents to achieve the desired trans configuration.
Furthermore, computational methods can be used to investigate the electronic properties of the molecule, including the impact of the 3-fluorophenyl group on the reactivity of the cyclobutanol moiety. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. Such studies can also elucidate the non-covalent interactions that may play a crucial role in its binding to biological targets.
| Computational Method | Information Gained | Potential Impact on Research |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, kinetic predictions. | Optimization of synthetic routes, prediction of product distributions. |
| Molecular Electrostatic Potential (MEP) | Electronic distribution, sites for chemical reactions. | Guidance for designing derivatization strategies. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Understanding intermolecular forces in potential biological applications. |
Expanded Applications as a Building Block in Emerging Chemical Fields
The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry and materials science. The incorporation of a fluorophenyl group further enhances its potential, as fluorine substitution is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
In medicinal chemistry, this compound can serve as a versatile building block for the
Q & A
Basic Questions
Q. What are the common synthetic routes for trans-3-(3-Fluorophenyl)cyclobutanol, and what key reaction parameters influence yield and purity?
- Answer : Synthetic routes often involve cycloaddition or ring-opening reactions. For example, [3+2] cycloaddition of fluorophenyl-substituted alkenes with epoxides or ketenes can yield cyclobutanol derivatives. Key parameters include:
- Temperature : Elevated temperatures (e.g., 80–120°C) promote ring closure but may increase side reactions .
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while protic solvents (e.g., butanol) may stabilize intermediates .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) can direct stereochemistry, favoring the trans configuration .
- Validation : Monitor reaction progress via TLC or GC-MS, and confirm stereochemistry using NOESY NMR .
Q. What spectroscopic techniques are most effective for characterizing trans-3-(3-Fluorophenyl)cyclobutanol?
- Answer :
- ¹H/¹³C NMR : Identify cyclobutane ring protons (δ 2.5–4.0 ppm) and fluorophenyl aromatic signals (δ 6.8–7.4 ppm). Trans configuration is confirmed by coupling constants (J = 8–12 Hz for vicinal protons) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine position .
- IR Spectroscopy : Hydroxyl stretch (3200–3600 cm⁻¹) and C-F vibration (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 166.19 (C₁₀H₁₁FO) .
Q. What safety protocols are essential for handling trans-3-(3-Fluorophenyl)cyclobutanol?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Waste Disposal : Neutralize acidic/basic by-products before disposal in halogenated waste streams .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Answer :
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings to identify Pareto-optimal conditions. For example, reducing temperature from 150°C to 120°C decreased dimerization by 30% .
- In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate formation and adjust conditions dynamically .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the trans isomer .
Q. How do steric/electronic effects of the fluorophenyl group influence reactivity?
- Answer :
- Electronic Effects : The fluorine atom’s electron-withdrawing nature increases electrophilicity of the cyclobutane ring, favoring nucleophilic attacks at the hydroxyl-bearing carbon.
- Steric Effects : The meta-fluorine position reduces steric hindrance compared to ortho analogs, enabling regioselective functionalization (e.g., sulfonation at the cyclobutanol -OH) .
- Computational Validation : DFT calculations (B3LYP/6-31G*) show a 15% lower activation energy for trans vs. cis isomers in SN2 reactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Answer :
- Purity Assessment : Use HPLC (C18 column, 80:20 MeCN/H₂O) to confirm >98% purity; impurities (e.g., cis isomers) can skew bioactivity results .
- Assay Standardization : Compare IC₅₀ values across consistent in vitro models (e.g., HEK293 cells vs. CHO cells for receptor binding) .
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .
Q. What computational methods predict binding affinity to target enzymes?
- Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinases). The cyclobutanol hydroxyl forms hydrogen bonds with Asp86 in PKC-θ .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Fluorophenyl groups enhance hydrophobic interactions with Phe112 .
- QSAR Models : Use Hammett constants (σₘ = 0.34 for 3-F) to correlate electronic effects with inhibitory potency .
Q. How does the trans configuration affect physicochemical properties vs. cis?
- Answer :
- Solubility : Trans isomers exhibit 20–30% higher aqueous solubility due to reduced molecular symmetry .
- Thermal Stability : DSC shows trans isomers melt at 120–125°C vs. 95–100°C for cis, indicating stronger crystal packing .
- Bioavailability : LogP values (1.2 for trans vs. 1.5 for cis) suggest better membrane permeability for trans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
